

# Independent Verification of 4-MeO-MiPT: A Comparative Pharmacological Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological data for 4-methoxy-N-methyl-N-isopropyltryptamine (**4-MeO-MiPT**) against key psychedelic tryptamine analogues. The information is presented to facilitate independent verification and further research into the structure-activity relationships of this class of compounds. All data is sourced from published, peer-reviewed literature.

## Introduction

**4-MeO-MiPT** is a lesser-known psychedelic tryptamine, structurally related to more well-characterized compounds such as psilocin (4-HO-DMT).[1] It is the 4-methoxy analogue of N-methyl-N-isopropyltryptamine (MiPT) and the O-methyl ether of 4-HO-MiPT.[1] Anecdotal reports suggest that its effects are milder than those of 4-HO-MiPT, with an emphasis on erotic enhancement and fewer visual alterations.[1] This guide aims to provide a data-centric overview of its pharmacological profile in comparison to other key tryptamines to aid in research and development.

## **Comparative Pharmacological Data**

The following table summarizes the in vitro pharmacological data for **4-MeO-MiPT** and selected comparator compounds at key serotonin receptors and the serotonin transporter (SERT). Lower  $K_i$  and  $EC_{50}$  values indicate higher binding affinity and functional potency, respectively.



Compound	5-HT1a (Kı, nM)	5-HT <sub>2a</sub> (K <sub>i</sub> , nM)	5-HT2a (EC50, nM) <sup>a</sup>	5-HT₂C (Kı, nM)	SERT (Kı, nM)
4-MeO-MiPT	2000	404	160	1210	49
4-HO-MiPT	150	140	33	550	>10,000
5-MeO-MiPT	58	163	23	2000	>10,000
Psilocin (4- HO-DMT)	130	47	13	110	4300
DMT	118	108	540	234	4030

Note: Data is compiled from multiple sources and experimental conditions may vary. Refer to the original publications for detailed methodologies. <sup>a</sup>Functional potency for stimulation of inositol phosphate formation.

## **Experimental Protocols**Radioligand Binding Assays

This protocol provides a general framework for determining the binding affinity  $(K_i)$  of test compounds at serotonin receptors.

#### 1. Membrane Preparation:

- Cells stably expressing the human serotonin receptor of interest (e.g., 5-HT<sub>2a</sub>) are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 5 mM EDTA, with protease inhibitors).
- The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[2]

#### 2. Competition Binding Assay:

The assay is typically performed in a 96-well plate format.



- Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT<sub>2a</sub> receptors), and varying concentrations of the unlabeled test compound (e.g., **4-MeO-MiPT**).[3]
- Non-specific binding is determined in the presence of a high concentration of a known competing ligand.
- The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
- 3. Filtration and Counting:
- The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using liquid scintillation counting.[2]
- 4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression analysis of the competition curve.
- The IC<sub>50</sub> value is converted to the binding affinity constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + ([L]/K_{\scriptsize =}))$ , where [L] is the concentration of the radioligand and  $K_{\scriptsize =}$  is its dissociation constant.[3]

### **Head-Twitch Response (HTR) Assay**

The head-twitch response in rodents is a behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans, mediated by 5-HT<sub>2a</sub> receptor activation.[4]

- 1. Animal Subjects:
- Male C57BL/6J mice are commonly used for this assay.
- 2. Drug Administration:



• Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6]

#### 3. Observation:

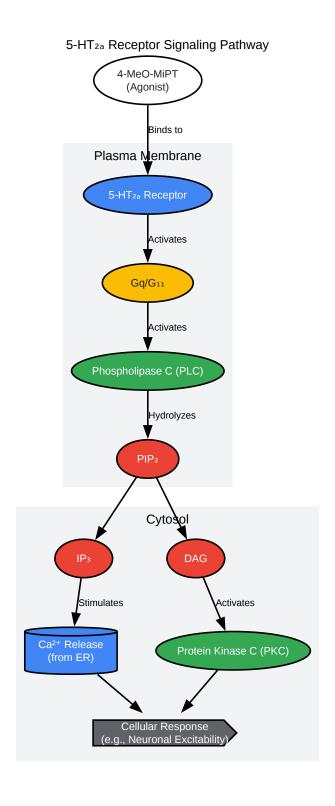
- Immediately after injection, mice are placed in individual observation chambers.
- The number of head twitches is counted for a defined period (e.g., 30 minutes).[6] This can be done by trained observers blinded to the treatment conditions or through automated systems using a head-mounted magnet and a magnetometer coil.[5]
- 4. Data Analysis:
- The total number of head twitches within the observation period is recorded for each animal.
- Dose-response curves are generated to determine the median effective dose (ED<sub>50</sub>) for inducing the head-twitch response.

### In Vivo Effects Comparison

**4-MeO-MiPT** induces the head-twitch response in rodents, confirming its activity at the 5-HT<sub>2a</sub> receptor in vivo. However, its efficacy in eliciting this response is reportedly lower than that of 4-HO-MiPT and 4-AcO-MiPT.[1] This aligns with anecdotal human reports of milder psychedelic effects compared to 4-HO-MiPT.[1] The potent serotonin reuptake inhibition by **4-MeO-MiPT** may also contribute to its unique in vivo profile by increasing synaptic serotonin levels, which could compete with **4-MeO-MiPT** at the 5-HT<sub>2a</sub> receptor.

## Signaling Pathway and Experimental Workflow Diagrams

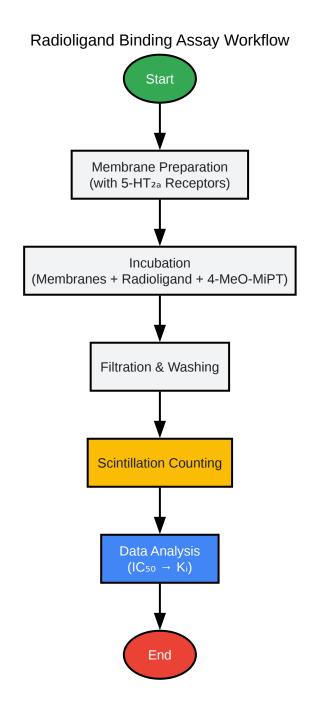




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Caption: 5-HT<sub>2a</sub> Receptor Signaling Pathway





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Caption: Radioligand Binding Assay Workflow



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